Furazan vs. Other Oxadiazole Isomers: Lower Prevalence but Validated Pharmacophore Utility in PDE4D Inhibition
The 1,2,5-oxadiazole (furazan) scaffold, of which 4-methyl-1,2,5-oxadiazol-3-amine is a core building block, has been less extensively exploited in medicinal chemistry compared with the 1,2,4- and 1,3,4-oxadiazole isomers. However, where studied, furazan-containing molecules demonstrate high target potency, exemplified by a PDE4D inhibitor with IC50 = 0.3 nM, indicating that the 1,2,5-oxadiazole ring can support sub-nanomolar affinity when appropriately elaborated [1][2].
| Evidence Dimension | Phosphodiesterase 4D (PDE4D) inhibitory potency |
|---|---|
| Target Compound Data | 1,2,5-Oxadiazole (furazan)-based inhibitor: IC50 = 0.3 nM |
| Comparator Or Baseline | No direct isomer comparator available in this assay; class-level inference based on furazan scaffold containing the 4-methyl-1,2,5-oxadiazol-3-amine core |
| Quantified Difference | Not applicable — class-level evidence only |
| Conditions | Human recombinant PDE4D inhibition assay; PubChem AID 1933268 |
Why This Matters
This confirms that the 1,2,5-oxadiazole scaffold is capable of supporting high-affinity target engagement, validating its inclusion in lead optimization libraries.
- [1] PubChem BioAssay AID 1933268. Inhibition of human recombinant PDE4D. 2024. View Source
- [2] Mancini RS, et al. Furazans in Medicinal Chemistry. J Med Chem. 2021;64(4):1786-1815. DOI: 10.1021/acs.jmedchem.0c01901. View Source
